![molecular formula C15H20O2 B14121593 (Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzo[b][1]oxacycloundecin-11-ol](/img/structure/B14121593.png)
(Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzo[b][1]oxacycloundecin-11-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-11-ol is a complex organic compound with a unique structure that includes a benzene ring fused with an oxacycloundecin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-11-ol typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, where the benzene ring is fused with the oxacycloundecin ring, followed by the introduction of the methyl and hydroxyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced chemical engineering techniques may be employed to ensure efficient and consistent production.
化学反応の分析
Types of Reactions
(Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-11-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the ring structure.
Substitution: The methyl or hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts or conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in a simpler hydrocarbon structure.
科学的研究の応用
(Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzob
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of (Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-11-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
- (Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-10-ol : Similar structure but with a different position of the hydroxyl group.
- (Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-11-one : Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
(Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-11-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C15H20O2 |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
(5Z)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol |
InChI |
InChI=1S/C15H20O2/c1-12-5-2-3-7-13-11-14(16)8-9-15(13)17-10-4-6-12/h6,8-9,11,16H,2-5,7,10H2,1H3/b12-6- |
InChIキー |
MJXWHMAUKWTBPQ-SDQBBNPISA-N |
異性体SMILES |
C/C/1=C/CCOC2=C(CCCC1)C=C(C=C2)O |
正規SMILES |
CC1=CCCOC2=C(CCCC1)C=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


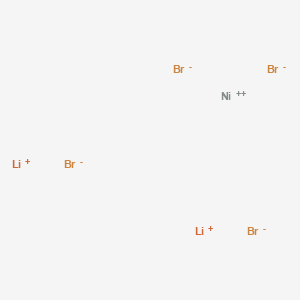
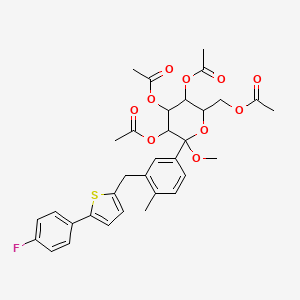

![2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide](/img/structure/B14121531.png)
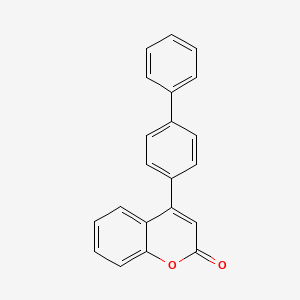
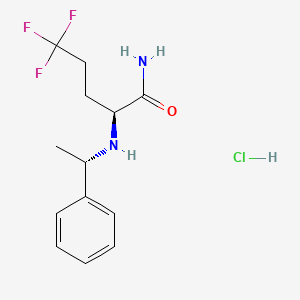
![ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14121544.png)
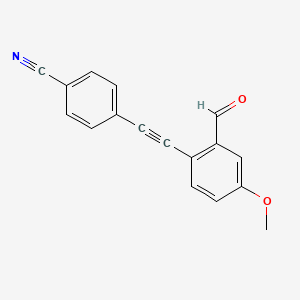

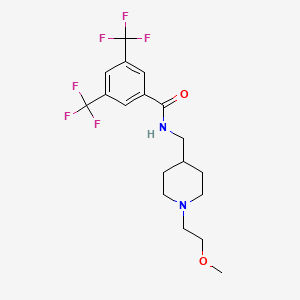
![3-[3-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14121584.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121596.png)
![2-[(2-fluoro-6-nitro-phenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14121601.png)
